![molecular formula C14H22N2O B7537853 1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea](/img/structure/B7537853.png)
1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.3.1.1~3,7~]dec-1-ylurea, its scientific research applications, mechanism of action, biochemical and physiological effects, and future directions for research.
Applications De Recherche Scientifique
1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its potential as an antitumor agent, antiviral agent, and antifungal agent. In addition, this compound has been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea is not fully understood. However, studies have shown that this compound acts by inhibiting the activity of enzymes such as topoisomerase II, which are involved in DNA replication and cell division. This inhibition leads to the death of cancer cells and other rapidly dividing cells.
Biochemical and physiological effects:
1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis or programmed cell death in cancer cells. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells. Studies have also shown that this compound has neuroprotective effects and may be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea in lab experiments include its high potency and specificity for cancer cells and other rapidly dividing cells. In addition, this compound has been shown to have low toxicity in normal cells. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions and its high cost.
Orientations Futures
There are several future directions for research on 1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea. One direction is to investigate the potential of this compound as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize the synthesis method of this compound to yield higher purity and higher yield. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea involves the reaction of cyclopropylamine with tricyclo[3.3.1.1~3,7~]dec-1-ylisocyanate. This reaction yields 1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea as a white crystalline solid with a high melting point. The synthesis method has been optimized to yield high purity and high yield of the compound.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c17-13(15-12-1-2-12)16-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLLVVJKVDDYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-adamantanyl(cyclopropylamino)carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

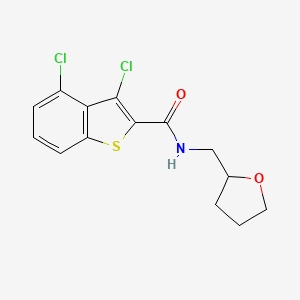
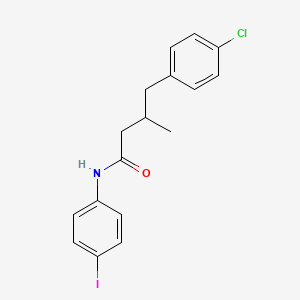
![4-ethoxy-N-methyl-N-[4-(5-nitropyridin-2-yl)oxyphenyl]benzenesulfonamide](/img/structure/B7537795.png)
![[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7537797.png)
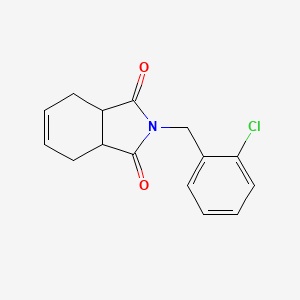
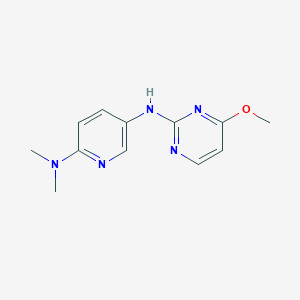
![3-[(6-chloropyridin-3-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7537814.png)
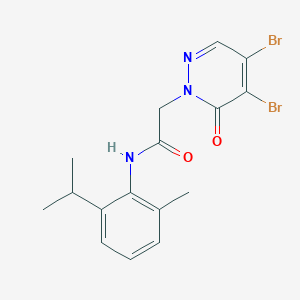

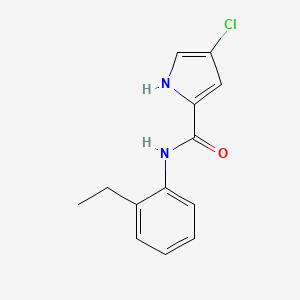
![5-bromo-N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7537843.png)
![2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methyl-5-methylsulfonylbenzamide](/img/structure/B7537856.png)
![Ethyl 4-[[1-(4-ethoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate](/img/structure/B7537864.png)
![1-[3-(4-Fluorophenoxy)propylsulfanyl]-4-(3-methoxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7537866.png)